Cas no 379714-50-8 (2-Cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]-2-propenamide)
![2-Cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]-2-propenamide structure](https://it.kuujia.com/scimg/cas/379714-50-8x500.png)
379714-50-8 structure
Nome del prodotto:2-Cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]-2-propenamide
2-Cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-26580387
- (2E)-2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide
- 2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide
- AKOS001030798
- Z44338280
- STK950068
- 379714-50-8
- 2-Cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]-2-propenamide
-
- Inchi: 1S/C20H19Cl2N3O/c1-3-25(4-2)17-8-5-14(6-9-17)11-15(13-23)20(26)24-19-10-7-16(21)12-18(19)22/h5-12H,3-4H2,1-2H3,(H,24,26)
- Chiave InChI: XQVHUWSLTMLVJR-UHFFFAOYSA-N
- Sorrisi: C(NC1=CC=C(Cl)C=C1Cl)(=O)C(C#N)=CC1=CC=C(N(CC)CC)C=C1
Proprietà calcolate
- Massa esatta: 387.0905176g/mol
- Massa monoisotopica: 387.0905176g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 545
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.8
- Superficie polare topologica: 56.1Ų
Proprietà sperimentali
- Densità: 1.311±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 589.2±50.0 °C(Predicted)
- pka: 9.27±0.70(Predicted)
2-Cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26580387-0.05g |
2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide |
379714-50-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]-2-propenamide Letteratura correlata
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
379714-50-8 (2-Cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]-2-propenamide) Prodotti correlati
- 96998-01-5(18:0-22:6 PE)
- 1261809-58-8(3-(5-Methyl-2-nitrobenzoyl)pyridine)
- 2228126-22-3(2-amino-3-methyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanoic acid)
- 648926-15-2(Glycogen Phosphorylase Inhibitor)
- 2172633-63-3(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid)
- 166831-66-9(2,2,2-trifluoro-1-3-(methylsulfanyl)phenylethan-1-one)
- 166023-31-0((R)-tert-Butyl 3-amino-4-phenylbutanoate)
- 1844849-10-0(PF-06821497)
- 1251550-05-6(1-2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide)
- 2172182-43-1(4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
